![molecular formula C10H16N2 B1274619 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 876721-10-7](/img/structure/B1274619.png)

1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

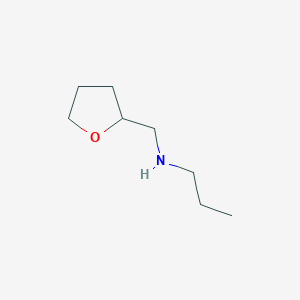

1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, also known as IPP, is a heterocyclic organic compound. It is a bicyclic compound that contains a nitrogen and a pyrazine ring. The empirical formula is C10H16N2 and the molecular weight is 164.25 .

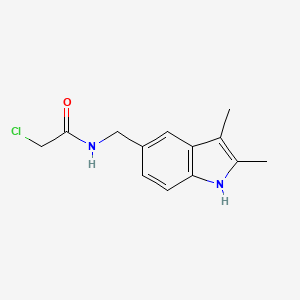

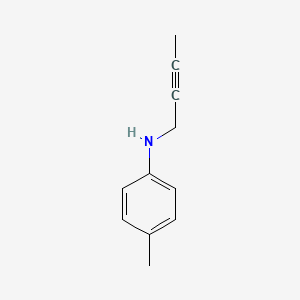

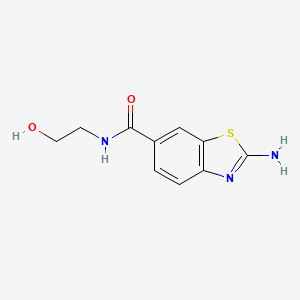

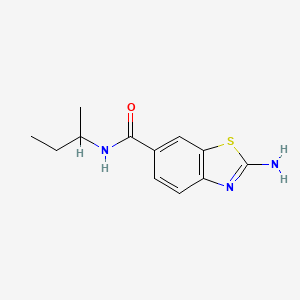

Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be represented by the SMILES stringCC(C)C1NCCn2cccc12 . The InChI is 1S/C10H16N2/c1-8(2)10-9-4-3-6-12(9)7-5-11-10/h3-4,6,8,10-11H,5,7H2,1-2H3 .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

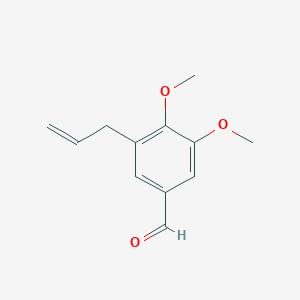

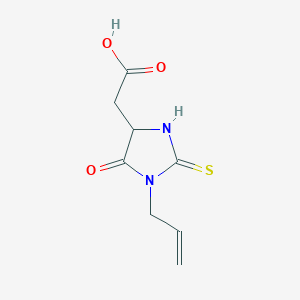

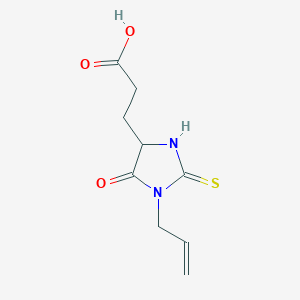

1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its derivatives have been the subject of various synthesis techniques. For example, He et al. (2011) developed a method for the direct asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes catalyzed by a chiral phosphoric acid. This technique was the first efficient method for preparing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities, showing broad applicability to various aldehydes and pyrrole derivatives (He et al., 2011). Similarly, Hu et al. (2018) emphasized the significance of the substituent and absolute configuration for medicinal efficacy, developing catalytic asymmetric methods for synthesizing chiral tetrahydropyrrolo[1,2-a]pyrazines (Hu et al., 2018).

Antiarrhythmic Activity

Likhosherstov et al. (2003) focused on the synthesis and antiarrhythmic activity of 2-[(2'-hydroxy-2'-R)-ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. They developed new compounds that showed significant promise in antiarrhythmic activity (Likhosherstov et al., 2003).

Novel Synthesis Approaches

Gualandi et al. (2011) reported the synthesis of fused tricyclic oxazolidines from which 1,2-disubstituted 1,2,3,4-tetrahydropyrrole[1,2-a]pyrazines were obtained. The diastereoselectivity in their method was dependent on both the chiral auxiliary and the organometallic reagent used (Gualandi et al., 2011).

Electrochemical Reduction Applications

Armand et al. (1978) explored the electrochemical reduction of pyrido[2,3-b]pyrazines, leading to various dihydro derivatives including 1,2,3,4-tetrahydropyridopyrazines. Their work demonstrated the potential for using electrochemical methods in synthesizing and manipulating the structure of these compounds (Armand et al., 1978).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds in the pyrrolopyrazine class have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Some pyrrolopyrazine derivatives have been found to act as thrombin inhibitors , which prevent the formation of blood clots.

Biochemical Pathways

Given its potential role as a thrombin inhibitor , it may impact the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot.

Result of Action

If it acts as a thrombin inhibitor , it could prevent the formation of blood clots, thereby reducing the risk of thrombotic events such as stroke and heart attack.

Eigenschaften

IUPAC Name |

1-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)10-9-4-3-6-12(9)7-5-11-10/h3-4,6,8,10-11H,5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSCLQGZEVLNPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=CC=CN2CCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390164 |

Source

|

| Record name | 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876721-10-7 |

Source

|

| Record name | 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.